molecular formula C8H6F2O2 B1334376 3,4-Difluoro-2-methoxybenzaldehyde CAS No. 1023023-24-6

3,4-Difluoro-2-methoxybenzaldehyde

Cat. No.: B1334376
CAS No.: 1023023-24-6
M. Wt: 172.13 g/mol
InChI Key: ZQZRNVKXGQFKMX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Aldehydes in Contemporary Synthetic Chemistry and Materials Science

Fluorinated aromatic aldehydes are a class of compounds that have garnered considerable attention due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. In synthetic chemistry, the presence of fluorine atoms can modulate the reactivity of the aldehyde group and the aromatic ring, enabling a diverse range of chemical transformations. This has made them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In materials science, the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and optical characteristics in polymers and other functional materials.

Overview of Fundamental Research Trajectories for 3,4-Difluoro-2-methoxybenzaldehyde in Chemical Synthesis and Methodological Innovation

This compound (CAS Number: 1023023-24-6) is a white to light yellow solid at room temperature. vulcanchem.com Its molecular structure, featuring a specific arrangement of fluoro and methoxy (B1213986) substituents, makes it a valuable tool for synthetic chemists.

Current research involving this compound is primarily focused on its application as a versatile building block in the synthesis of more complex molecules. smolecule.com One notable area of investigation is in the field of medicinal chemistry, particularly in the development of novel anticancer agents. smolecule.com Researchers have utilized this compound in the synthesis of fluorinated analogues of combretastatins, a class of compounds known for their potent cell growth inhibitory properties. smolecule.com The introduction of the difluoro-methoxy-phenyl moiety is being explored for its potential to enhance the therapeutic efficacy of these agents. smolecule.com

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its synthesis can be inferred from established methods for related fluorinated aromatic aldehydes. A plausible route involves the ortho-formylation of 1,2-difluoro-3-methoxybenzene. A similar synthesis for the isomeric 2,3-Difluoro-6-methoxybenzaldehyde starts from 3,4-difluoroanisole, which is treated with lithium diisopropylamide (LDA) followed by N,N-dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com This suggests that a similar directed ortho-metalation approach could be employed for the synthesis of this compound.

The reactivity of this compound is characterized by the interplay of its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, and other derivatives. For instance, the oxidation of the related 2,3-difluoro-6-methoxy-benzaldehyde to its corresponding benzoic acid is achieved using hydrogen peroxide in the presence of potassium hydroxide (B78521). This transformation highlights a potential reaction pathway for this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 1023023-24-6
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to light yellow solid
Purity Typically ≥97%

This data is compiled from commercially available sources. bldpharm.commanchesterorganics.com

Spectroscopic Data

SpectroscopyData
¹H NMR (CDCl₃, 300 MHz) δ 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH₃)
¹³C NMR Data not readily available in published literature
Mass Spectrometry Data not readily available in published literature
Infrared (IR) Data not readily available in published literature

The provided ¹H NMR data is for the isomeric 2,3-Difluoro-6-methoxybenzaldehyde and is presented here as a representative example of the expected spectral features. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Precursor Chemistry of 3,4 Difluoro 2 Methoxybenzaldehyde

Direct Synthesis Strategies for 3,4-Difluoro-2-methoxybenzaldehyde

Direct synthesis aims to introduce the aldehyde group onto a pre-functionalized aromatic ring in a minimal number of steps. These methods often leverage the directing effects of existing substituents to achieve regioselectivity.

One-Step Approaches and Mechanistic Elucidation (e.g., formylation of fluoroanisoles)

A primary one-step approach for synthesizing this compound is the formylation of 1,2-difluoro-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the aromatic ring. purechemistry.orgwikipedia.org Common formylation methods include the Vilsmeier-Haack reaction and the use of dichloromethyl methyl ether with a Lewis acid. nih.govorganic-chemistry.orgijpcbs.com

The Vilsmeier-Haack reaction utilizes a reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comwikipedia.org This forms a Vilsmeier reagent, a chloromethyliminium salt, which is the active electrophile. wikipedia.orgchemistrysteps.com The electron-rich aromatic ring of the fluoroanisole attacks this electrophile, leading to the formation of an iminium ion intermediate, which is then hydrolyzed to yield the final aldehyde. wikipedia.org The methoxy (B1213986) group (-OCH₃) and the fluorine atoms on the ring are activating groups that facilitate this electrophilic attack and direct the substitution to the ortho and para positions. wikipedia.orgoneonta.edu

Another effective method is Rieche formylation , which employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nih.govcommonorganicchemistry.com The Lewis acid activates the dichloromethyl methyl ether, generating a highly reactive electrophile that is then attacked by the aromatic ring. nih.gov The reaction is typically carried out in a dry, inert solvent like dichloromethane (B109758) at low temperatures. nih.gov

A plausible mechanism for these formylation reactions involves the generation of an electrophilic species which is then attacked by the electron-rich fluoroanisole ring. purechemistry.org The position of the formyl group is directed by the existing methoxy and fluorine substituents. In the case of 1,2-difluoro-3-methoxybenzene, the formylation is expected to occur at the position ortho to the strongly activating methoxy group and para to one of the fluorine atoms.

Targeted Fluorination Techniques for Aromatic Ring Modification

Introducing fluorine atoms onto an aromatic ring can be achieved through various fluorination techniques. For the synthesis of precursors to this compound, nucleophilic aromatic substitution (SNA) is often the preferred method, especially when the ring already contains activating groups. masterorganicchemistry.com This method involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The reaction is typically carried out using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent. The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

Electrophilic fluorination is another approach, though it can be less regioselective. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine atoms onto an electron-rich aromatic ring.

Rational Design and Synthesis of Functionalized Precursors to this compound

The synthesis of this compound often begins with the careful construction of a functionalized precursor molecule that already contains the desired arrangement of fluorine and methoxy groups.

Preparation of Ortho-Substituted Difluorinated Anisoles

A key precursor for the synthesis is an ortho-substituted difluorinated anisole (B1667542), such as 1,2-difluoro-3-methoxybenzene. chemicalbook.com The synthesis of this precursor can be approached in several ways. One common method involves the nucleophilic aromatic substitution of a suitably substituted difluorobenzene derivative. For instance, reacting 1,2,3-trifluorobenzene (B74907) with sodium methoxide (B1231860) would lead to the selective replacement of one fluorine atom with a methoxy group. The regioselectivity of this reaction is governed by the electronic effects of the fluorine atoms.

Another strategy is the ortho-lithiation of a difluoroanisole. chemicalbook.comthieme-connect.dewikipedia.org In this method, a strong base like n-butyllithium is used to deprotonate the aromatic ring at the position ortho to the methoxy group. wikipedia.orgharvard.edu The methoxy group acts as a directing metalation group (DMG), coordinating to the lithium and directing the deprotonation to the adjacent position. wikipedia.org The resulting aryllithium species can then be reacted with an electrophile to introduce a substituent at the ortho position.

Strategies for Introducing the Methoxy Group

The introduction of the methoxy group onto a difluorinated aromatic ring is a critical step in the synthesis of the precursor. A common and effective method is nucleophilic aromatic substitution (SNA). masterorganicchemistry.comresearchgate.net For example, reacting 3,4-difluorobromobenzene with sodium methoxide in a suitable solvent like methanol (B129727) can lead to the displacement of one of the fluorine atoms by the methoxide ion. google.com The position of the methoxy group is determined by the relative activation of the different positions on the ring by the existing substituents.

The methoxy group can also be introduced through the methylation of a corresponding phenol (B47542). If a difluorinated phenol is available, it can be treated with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the anisole derivative.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.com In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

One approach is the use of greener reagents and catalysts. For instance, replacing traditional stoichiometric reagents with catalytic systems can reduce waste and improve atom economy. numberanalytics.com The use of biocatalysis, such as employing enzymes or whole organisms to carry out specific transformations, is another promising avenue. scielo.org.mx For example, the oxidation of a corresponding benzyl (B1604629) alcohol to the aldehyde can be achieved using environmentally friendly oxidizing agents or biocatalysts. nih.gov

Solvent selection is another crucial aspect of green chemistry. The use of water as a solvent, where possible, is highly desirable as it is non-toxic and readily available. google.com Solvent-free reaction conditions, such as grinding reactants together in a mortar and pestle, can also significantly reduce the environmental impact of a synthesis. iaamonline.org

Furthermore, designing synthetic routes that are shorter and more efficient, with higher yields and fewer side products, directly contributes to a greener process by minimizing waste generation. numberanalytics.com The use of renewable feedstocks, where feasible, can also enhance the sustainability of the synthesis. rsc.org

Solvent-Free and Reduced-Solvent Methodologies

There is currently no available scientific literature or patented methodology describing the solvent-free or reduced-solvent synthesis of this compound.

Utilization of Ionic Liquids and Heterogeneous Catalysis

There is currently no available scientific literature or patented methodology detailing the use of ionic liquids or heterogeneous catalysis in the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 3,4 Difluoro 2 Methoxybenzaldehyde

Aldehyde Functional Group Reactivity and Transformations

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation for the aldehyde's diverse reactivity.

Nucleophilic Addition Reactions and Stereochemical Control

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond of the C=O group and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product.

The carbonyl carbon of 3,4-Difluoro-2-methoxybenzaldehyde is prochiral. Attack by a nucleophile from either face of the planar carbonyl group can lead to the formation of a new stereocenter. In the absence of any chiral influence (such as a chiral reagent or catalyst), the attack from either side is equally probable, resulting in a racemic mixture (an equal mixture of two enantiomers) of the corresponding secondary alcohol. Stereochemical control can be achieved by employing chiral reducing agents or catalysts, which favor one direction of attack over the other, leading to an excess of one enantiomer.

Table 1: Examples of Nucleophilic Addition to this compound

Nucleophile (Nu⁻) Reagent Example Product Type
Hydride (H⁻) Sodium borohydride (B1222165) (NaBH₄) Primary alcohol
Organometallics (R⁻) Grignard Reagents (R-MgBr) Secondary alcohol

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water.

With primary amines, this compound undergoes condensation to form an imine (or Schiff base). The reaction proceeds via the initial formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the C=N double bond of the imine. Studies on similar systems show that with certain nucleophiles, such as 4-amino-1,2,4-triazole, the intermediate hemiaminals can be stable and isolable. mdpi.com

With alcohols, in the presence of an acid catalyst, the aldehyde reacts to form acetals. The initial nucleophilic attack by one molecule of alcohol forms a hemiacetal. The acid catalyst then protonates the hydroxyl group of the hemiacetal, allowing it to leave as water and form a resonance-stabilized carbocation. A second molecule of alcohol then attacks this cation to form the stable acetal (B89532) product.

Table 2: Condensation Reactions of this compound

Reagent Nucleophile Type Intermediate Final Product
Primary Amine (R-NH₂) Nitrogen Hemiaminal Imine (Schiff Base)

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized or reduced.

Oxidation: this compound can be oxidized to its corresponding carboxylic acid, 3,4-Difluoro-2-methoxybenzoic acid. This transformation can be achieved using a variety of common oxidizing agents.

Reduction: The aldehyde group is easily reduced to a primary alcohol, (3,4-Difluoro-2-methoxyphenyl)methanol. This is a common transformation accomplished with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 3: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Example Product
Oxidation Potassium permanganate (B83412) (KMnO₄) 3,4-Difluoro-2-methoxybenzoic acid

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene (B151609) ring towards substitution is heavily influenced by the electronic properties of its substituents: the aldehyde, methoxy (B1213986), and fluorine groups.

Influence of Fluorine and Methoxy Substituents on Electrophilic Aromatic Substitution

-CHO (Aldehyde): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and is a meta-director. masterorganicchemistry.com

-OCH₃ (Methoxy): This group is strongly activating because the oxygen atom can donate electron density to the ring via resonance. youtube.com This effect outweighs its inductive withdrawal and makes it an ortho, para-director. youtube.com

-F (Fluoro): Halogens are deactivating due to their strong inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion) formed during ortho or para attack.

In this compound, these effects compete. The powerful activating and ortho, para-directing effect of the methoxy group at C2 is generally dominant in determining the position of substitution. It strongly directs incoming electrophiles to the C1 and C5 positions. The C1 position is already substituted, leaving the C5 position as the most probable site for electrophilic attack. The aldehyde and fluorine substituents primarily serve to deactivate the ring, meaning harsher reaction conditions may be required compared to a more activated ring like anisole (B1667542).

Table 4: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Ring Activity Directing Influence
-OCH₃ C2 Resonance Donating (+R), Inductive Withdrawing (-I) Activating ortho, para
-F C3, C4 Resonance Donating (+R), Inductive Withdrawing (-I) Deactivating ortho, para

Activation and Deactivation Patterns in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r_) is a reaction pathway for aryl halides, which is particularly favored when the aromatic ring is "electron-poor." This condition is met when the ring bears strong electron-withdrawing groups. acgpubs.org

In this compound, the ring is activated towards SNA_r_ by the cumulative electron-withdrawing effects of the aldehyde group and the two fluorine atoms. Fluorine, despite being a poor leaving group in S_N_1/S_N_2 reactions, is an effective leaving group in SNA_r_ because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. acgpubs.org

Research on di- and tri-fluorinated benzaldehydes shows that a fluorine atom located para to a strong electron-withdrawing group (like a carbonyl) is particularly susceptible to substitution. acgpubs.org In this molecule, the fluorine at the C4 position is para to the aldehyde group. A nucleophilic attack at this position allows the resulting negative charge in the intermediate Meisenheimer complex to be delocalized onto the oxygen atom of the carbonyl group, providing significant stabilization. Therefore, the C4-fluorine is the most likely site to be displaced by a strong nucleophile. The presence of multiple fluorine atoms enhances the ring's electron deficiency, making substitution more feasible than in a mono-fluoro analogue. acgpubs.org

Mechanistic Investigations of Complex Transformations Involving this compound

Computational Elucidation of Reaction Pathways and Transition States

Currently, there is a notable absence of published computational studies specifically detailing the reaction pathways and transition states for transformations involving this compound. Such computational investigations, often employing methods like Density Functional Theory (DFT), are crucial for providing a molecular-level understanding of reaction mechanisms. They can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the most likely reaction pathway. For a molecule like this compound, computational chemistry could illuminate how the electron-withdrawing fluorine atoms and the electron-donating methoxy group collectively influence the geometry and energetics of transition states in, for example, nucleophilic attack on the carbonyl carbon.

Radical Intermediates and Single-Electron Transfer Processes

Similarly, specific investigations into the involvement of radical intermediates and single-electron transfer (SET) processes in the reactions of this compound are not found in the available literature. While SET mechanisms are a recognized pathway for the initiation of certain organic reactions, their relevance to the reactivity of this particular aldehyde has not been explicitly demonstrated. The presence of the aromatic ring and the potential for the aldehyde to undergo single-electron reduction suggest that radical-based pathways could be feasible under certain reaction conditions, for instance, in the presence of specific catalysts or photochemical stimulation. However, without dedicated studies, such as those employing electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments, the role of radical intermediates in the chemistry of this compound remains speculative.

In one instance of its application, this compound is reacted with 1,1,1-trifluorobutan-2-one in the presence of piperidine (B6355638) acetate (B1210297) and acetic acid. This Knoevenagel-type condensation reaction proceeds via nucleophilic addition to the aldehyde, a process that is typically described by an ionic mechanism.

While direct mechanistic studies are lacking, the synthetic utility of this compound continues to be demonstrated.

Derivatization Strategies and Analog Development Based on 3,4 Difluoro 2 Methoxybenzaldehyde

Synthesis of Fluorinated Analogues with Varied Substitution Patterns

The precise placement of fluorine atoms on the benzaldehyde (B42025) ring significantly influences the molecule's reactivity and physicochemical properties. The synthesis of positional isomers and polyfluorinated derivatives of 3,4-difluoro-2-methoxybenzaldehyde is a key strategy in medicinal and materials chemistry to modulate these characteristics.

Positional Isomerism and its Synthetic Implications

The synthesis of positional isomers, such as 3,5-difluoro-2-methoxybenzaldehyde (B1297658) and 4,5-difluoro-2-methoxybenzaldehyde, requires distinct synthetic routes that control the regioselectivity of fluorination and formylation. These isomers, while sharing the same molecular formula (C8H6F2O2), exhibit different electronic distributions and steric hindrances, which can have profound implications for their subsequent reactions and biological activities. uni.luuni.lu

For instance, the synthesis of 3,5-difluoro-2-methoxybenzaldehyde can be approached through methods like the reduction of 3,5-difluorobenzonitrile (B1349092). chemicalbook.com In one method, a mixture of 3,5-difluorobenzonitrile and a Raney alloy is refluxed in formic acid. chemicalbook.com The reaction is then filtered and extracted to yield the desired aldehyde. chemicalbook.com

The synthesis of 4,5-difluoro-2-methoxybenzaldehyde, on the other hand, would necessitate starting materials with the appropriate fluorine substitution pattern, such as 4,5-difluoro-2-methoxybenzoic acid, which can be sourced commercially or synthesized through specific routes. nih.gov The choice of synthetic pathway is critical in preventing the formation of unwanted isomers and ensuring high purity of the target compound.

Accessing Polyfluorinated and Other Halogenated Derivatives

Expanding beyond difluoro substitution, the synthesis of polyfluorinated and other halogenated derivatives introduces further electronic modifications to the benzaldehyde core. For example, the introduction of additional fluorine atoms can be achieved through various fluorination techniques, though specific methods for polyfluorinating this compound itself are not extensively detailed in the provided context. However, general strategies for synthesizing fluorinated aromatic compounds can be adapted.

The synthesis of other halogenated derivatives, such as those containing chlorine, bromine, or iodine, can also be envisioned. nih.gov These derivatives can be prepared by reacting the appropriate halogenated precursor with reagents that introduce the aldehyde functionality. The resulting halogenated benzaldehydes can then serve as building blocks for more complex molecules. nih.gov

Development of Imine and Related Nitrogen-Containing Derivatives from this compound

The aldehyde functional group of this compound is a versatile handle for the synthesis of various nitrogen-containing derivatives. Imines (Schiff bases) and hydrazones are prominent examples, formed through condensation reactions with primary amines and hydrazines, respectively. These reactions are fundamental in creating a wide range of compounds with diverse applications.

Synthesis and Functionalization of Schiff Bases

Schiff bases, or imines, are synthesized by the condensation reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comyoutube.com This reaction is often reversible and can be catalyzed by acid. masterorganicchemistry.com The general procedure for synthesizing imines from aldehydes involves mixing the aldehyde with a primary amine, sometimes with a catalyst, and often with the removal of water to drive the reaction to completion. youtube.compeerj.com

The synthesis of Schiff bases from this compound would involve reacting it with a variety of primary amines. The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol (B145695). peerj.comnih.gov The resulting imines can be further functionalized to create a library of compounds with tailored properties. For instance, Schiff bases can be used as intermediates in the synthesis of N-containing heterocyclic compounds. peerj.com

Below is a table summarizing various methods for Schiff base synthesis:

MethodCatalyst/ConditionsReactantsProduct TypeReference(s)
Mechanochemical Synthesis Grinding without solventAldehyde and amineImine nih.gov
Heterogeneous Catalysis Amberlyst® 15, neatAldehyde and amineImine peerj.com
Natural Acid Catalysis Lemon juice in ethanolAldehyde and diamineSchiff base nih.gov
Base-Catalyzed Condensation Hydrated dimethylamineAldehyde and amino acidSchiff base semanticscholar.org

Formation of Hydrazones and Hydrazide-Hydrazone Conjugates

Hydrazones are formed through the reaction of an aldehyde or ketone with a hydrazine (B178648). wikipedia.org This reaction is a condensation reaction that results in the formation of a C=N-N bond and the elimination of a water molecule. numberanalytics.com The reaction is typically carried out under acidic conditions, with a pH of around 4 being optimal. quimicaorganica.org

The synthesis of hydrazones from this compound would involve its reaction with hydrazine or a substituted hydrazine. These reactions can be performed in a solvent like ethanol. mdpi.com

Hydrazide-hydrazone conjugates are a specific class of hydrazones where the hydrazine moiety is part of a hydrazide structure (-CO-NH-NH2). These compounds are synthesized by condensing a carboxylic acid hydrazide with an aldehyde. mdpi.com For example, various benzoic acid hydrazides can be reacted with aldehydes to form the corresponding hydrazide-hydrazones. nih.gov The synthesis of hydrazide-hydrazone conjugates of this compound would involve its reaction with a suitable hydrazide.

The following table outlines the general synthesis of hydrazones and hydrazide-hydrazones:

Product TypeReactantsGeneral ConditionsReference(s)
Hydrazone Aldehyde/Ketone and HydrazineAcidic pH (e.g., pH 4) wikipedia.orgquimicaorganica.org
Hydrazide-Hydrazone Aldehyde and Carboxylic Acid HydrazideTypically in a solvent like ethanol mdpi.comnih.gov

Construction of Chalcone (B49325) and Styryl Derivatives with the this compound Moiety

The Claisen-Schmidt condensation reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of chalcones and related styryl derivatives. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. nih.gov

The synthesis of chalcones from this compound would involve its reaction with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide. acgpubs.orgjetir.org The reaction is often carried out in a solvent like methanol (B129727) or ethanol. nih.govacgpubs.org However, the choice of solvent can be critical, as in some cases, using methanol can lead to side reactions like nucleophilic aromatic substitution, especially with highly fluorinated benzaldehydes. acgpubs.org In such instances, using a non-nucleophilic solvent like THF can be advantageous. acgpubs.org

Styryl derivatives can be synthesized through similar condensation reactions. For example, the condensation of a substituted benzaldehyde with a compound containing an active methylene (B1212753) group, such as 2-methylbenzoxazole, can yield styryl derivatives. diva-portal.org

The table below provides an overview of the Claisen-Schmidt condensation for chalcone synthesis:

ReactionAldehydeKetoneBaseSolventProductReference(s)
Claisen-Schmidt Condensation Benzaldehyde derivativeAcetophenone derivativeKOH or NaOHEthanol or MethanolChalcone nih.govacgpubs.orgjetir.org
Solvent-Free Claisen-Schmidt Benzaldehyde derivativeCycloalkanoneSolid NaOHNone (grinding)α,α'-bis-(substituted-benzylidene)cycloalkanone nih.gov

Incorporation of this compound into Complex Molecular Architectures

The strategic placement of fluorine atoms and a methoxy (B1213986) group on the benzaldehyde scaffold makes this compound a valuable building block for constructing complex molecular architectures. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling its integration into diverse molecular frameworks, from heterocyclic systems to large macrocyclic and polymeric structures. The electronic properties conferred by the fluoro and methoxy substituents can critically influence the reactivity of the aldehyde and the physicochemical properties of the resulting complex molecules.

Synthesis of Heterocyclic Compounds (e.g., Benzoxazoles, Pyrimidines)

The aldehyde group of this compound is a key functional group for the construction of various heterocyclic rings through condensation reactions.

Benzoxazoles:

Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. The synthesis of 2-substituted benzoxazoles frequently involves the condensation of a substituted benzaldehyde with 2-aminophenol (B121084). In this context, this compound can react with 2-aminophenol to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the corresponding 2-(3,4-Difluoro-2-methoxyphenyl)benzoxazole. nih.govajchem-a.com This reaction can be facilitated by various catalysts and reaction conditions, including sustainable methods like using reusable acid catalysts in aqueous media or solvent-free conditions. ajchem-a.comorganic-chemistry.org

The general synthetic scheme involves the initial formation of a Schiff base (an imine) from the aldehyde and the amino group of 2-aminophenol, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzoxazole (B165842) ring. nih.gov The fluorine and methoxy substituents on the phenyl ring are retained in the final structure, imparting their unique electronic signature to the molecule.

Reactant 1Reactant 2ProductReaction Type
This compound2-Aminophenol2-(3,4-Difluoro-2-methoxyphenyl)benzoxazoleCondensation/Cyclization

Pyrimidines:

Pyrimidines are fundamental components of nucleic acids and a common scaffold in numerous biologically active compounds. yu.edu.jonih.gov While direct synthesis from this compound is less common than multicomponent strategies, its derivatives can be incorporated into the pyrimidine (B1678525) framework. A plausible and established route is the Biginelli reaction or similar multicomponent reactions. mdpi.com For instance, a chalcone derived from this compound (by reaction with an appropriate ketone) can react with a urea (B33335) or guanidine (B92328) derivative in a [3+3] cycloaddition to form a dihydropyrimidine. Subsequent oxidation would yield the aromatic pyrimidine ring. mdpi.com

Reactant 1Reactant 2Reactant 3Product ClassReaction Type
This compound-derived chalconeUrea/Thiourea (B124793)Ethyl acetoacetateDihydropyrimidineBiginelli Reaction
This compound-derived chalconeAmidines-Substituted PyrimidineCyclocondensation

Design and Assembly of Macrocyclic and Polymeric Systems (e.g., Porphyrins, Polyazomethines)

The aldehyde functionality is also instrumental in building larger, more complex systems like macrocycles and polymers.

Porphyrins:

Porphyrins are large macrocyclic compounds known for their roles in biological systems (e.g., heme) and their applications in catalysis, sensing, and photodynamic therapy. nih.gov Meso-substituted porphyrins can be synthesized by the acid-catalyzed condensation of an aldehyde with pyrrole (B145914), followed by oxidation. nih.gov Using this compound in a Lindsey synthesis, for example, would involve its reaction with pyrrole under acidic conditions (e.g., using BF₃ etherate) to form a porphyrinogen (B1241876) intermediate, which is then oxidized (e.g., with DDQ or p-chloranil) to the final, stable porphyrin.

This would result in a meso-tetrakis(3,4-difluoro-2-methoxyphenyl)porphyrin. The steric bulk of the ortho-methoxy group and the electronic influence of the fluorine atoms can significantly impact the conformation (e.g., leading to non-planar structures) and the electronic properties (e.g., redox potentials, UV-Vis absorption) of the porphyrin macrocycle. google.comuokerbala.edu.iq

Reactant 1Reactant 2ProductReaction Type
This compoundPyrrolemeso-Tetrakis(3,4-difluoro-2-methoxyphenyl)porphyrinCondensation/Oxidation

Polyazomethines:

Polyazomethines, also known as polyimines or polyschiff bases, are polymers containing the azomethine (–C=N–) linkage in their backbone. They are known for their thermal stability, semiconducting properties, and chelation abilities. These polymers are typically synthesized via polycondensation reaction between a dialdehyde (B1249045) and a diamine.

While this compound is a monoaldehyde, it can be incorporated into a polyazomethine backbone. This can be achieved by first synthesizing a dialdehyde monomer that contains the 3,4-difluoro-2-methoxyphenyl moiety or by reacting this compound with a compound containing multiple amine groups. For instance, a polycondensation reaction between a suitable aromatic diamine and a dialdehyde derived from linking two molecules of this compound would yield a high molecular weight polyazomethine. The resulting polymer would feature the 3,4-difluoro-2-methoxyphenyl group as a pendant group, influencing the polymer's solubility, processability, and electronic properties.

The general reaction involves the formation of the imine bond between the aldehyde and amine functional groups, with the elimination of water, to build the polymer chain.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 2 Methoxybenzaldehyde

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and skeletal vibrations of a molecule. For 3,4-Difluoro-2-methoxybenzaldehyde, these methods confirm the presence of its key structural motifs.

While a fully assigned experimental spectrum for this specific molecule is not widely published, the expected vibrational frequencies can be reliably predicted based on extensive studies of similar compounds, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and other methoxybenzaldehydes. nih.govnih.gov The analysis is often supported by computational methods like Density Functional Theory (DFT), which can calculate vibrational frequencies and aid in their assignment. nih.govdergipark.org.tr

Key expected vibrational bands for this compound include:

C=O Stretch: A strong, characteristic band for the aldehyde carbonyl group is expected in the FT-IR spectrum, typically between 1680 and 1710 cm⁻¹. In related substituted benzaldehydes, this band is prominent and can sometimes be split due to Fermi resonance. nih.gov

C-F Stretches: The carbon-fluorine stretching vibrations of the aromatic ring are anticipated to produce strong bands in the region of 1100-1300 cm⁻¹.

C-O Stretch: The stretching vibrations of the aryl-ether methoxy (B1213986) group (Ar-O-CH₃) typically appear as a strong band between 1200 and 1275 cm⁻¹.

Aromatic C=C Stretches: The benzene (B151609) ring itself gives rise to several characteristic stretching vibrations, usually found in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically produces two weak to medium bands around 2720 and 2820 cm⁻¹.

Raman spectroscopy provides complementary information. nih.govchemicalbook.com The symmetric vibrations, such as the aromatic ring breathing modes, are often more intense in the Raman spectrum, whereas the polar functional groups like the carbonyl are typically stronger in the FT-IR spectrum. nist.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques, provides an unambiguous structural assignment for this compound. uned.es

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. For this molecule, distinct signals are expected for the aldehyde proton, the two aromatic protons, and the methoxy group protons. The chemical shifts (δ) and coupling constants (J) are highly informative, with proton-fluorine couplings providing key structural clues. hw.ac.uk

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Signals for the carbonyl carbon, the aromatic carbons (with their characteristic C-F coupling), and the methoxy carbon are observed. The large one-bond carbon-fluorine coupling constants (¹JCF) are particularly diagnostic. hmdb.cahmdb.ca

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. colorado.edu It provides direct information about the chemical environment of the two non-equivalent fluorine atoms. The spectrum would show two distinct signals, with their coupling to each other (F-F coupling) and to nearby protons (H-F coupling) confirming their relative positions on the aromatic ring. rsc.orgresearchgate.net Detailed studies on analogous difluoro-hydroxybenzaldehydes have established the expected ranges for these couplings. uned.es

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C2 carbon, confirming the position of the methoxy group relative to the other substituents. nih.gov

The following tables summarize the expected NMR data based on analyses of closely related structures. uned.es

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CHO ~10.3 d J(H,F) ≈ 2-3
H-5 ~7.4-7.6 ddd J(H,H), J(H,F)
H-6 ~7.2-7.4 ddd J(H,H), J(H,F)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
C=O ~188 d ³J(C,F) ≈ 2-4
C1 ~120-125 m
C2 ~140-145 d ²J(C,F)
C3 ~150-155 dd ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 10-15
C4 ~155-160 dd ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 10-15
C5 ~125-130 d ³J(C,F)
C6 ~115-120 d ²J(C,F)

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (molecular formula C₈H₆F₂O₂, molecular weight 172.13 g/mol ), the mass spectrum would confirm its identity. vulcanchem.com

Low-Resolution MS: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 172. Common fragmentation pathways for benzaldehydes would likely be observed, including:

Loss of a hydrogen atom to give a stable acylium ion at m/z 171 ([M-H]⁺).

Loss of the methoxy radical (·OCH₃) to yield a fragment at m/z 141.

Loss of a carbonyl group (CO) to give a fragment at m/z 144.

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov For C₈H₆F₂O₂, the calculated exact mass would be compared to the experimental value, confirming the molecular formula with a high degree of confidence. This is crucial to distinguish it from any potential isomeric impurities. Commercial suppliers confirm the availability of such data. bldpharm.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis, Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show characteristic absorption bands.

Based on data from analogous compounds like 4-methoxybenzaldehyde (B44291) and other substituted benzaldehydes, the following absorptions are predicted: researchgate.netnist.gov

A strong absorption band (λₘₐₓ) around 250-270 nm, corresponding to the π → π* transition of the substituted benzene ring.

A shoulder or a distinct, less intense band at longer wavelengths, typically around 300-330 nm, attributed to the n → π* transition of the carbonyl group.

The precise position and intensity of these bands are influenced by the substitution pattern (the two fluorine atoms and the methoxy group) and the solvent used.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structures

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, as well as revealing how the molecules pack together in the crystal lattice through intermolecular interactions like C-H···O or C-H···F hydrogen bonds. researchgate.net

Studies on a vast number of related substituted benzaldehydes and aromatic compounds have been reported, detailing their crystal structures. researchgate.net However, a search of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. If a suitable single crystal were to be grown and analyzed, this method would provide the ultimate confirmation of the molecular geometry and conformational preferences in the solid state.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite its well-documented existence and commercial availability, detailed quantum chemical studies focusing on its molecular structure, electronic properties, and reactivity are not present in the public domain.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the behavior of molecules. Such studies are fundamental for understanding and predicting chemical phenomena, aiding in fields from materials science to drug design. For many related benzaldehyde (B42025) derivatives, extensive theoretical research has been published, detailing their optimized geometries, vibrational spectra, and electronic characteristics.

However, for this compound, specific data on the following key areas of computational analysis are currently unavailable:

Optimized Molecular Geometry: There are no published studies detailing the optimized bond lengths, bond angles, and dihedral angles of its stable conformations or potential isomers.

Vibrational and Electronic Spectra: Theoretical predictions of its infrared, Raman, and UV-Vis spectra, which are crucial for experimental characterization, have not been reported.

Chemical Reactivity Descriptors: Calculations of its Molecular Electrostatic Potential (MEP) map, Fukui functions, or other global reactivity descriptors, which help in understanding its reactive sites, are absent from the literature.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap, which are essential for predicting chemical reactivity and kinetic stability, has not been performed.

Excited State Properties: Time-Dependent DFT (TD-DFT) calculations to determine the nature of its electronic transitions and excited state characteristics have not been documented.

The absence of this foundational computational data means that a detailed, quantitative understanding of the molecule's intrinsic properties from a theoretical standpoint is yet to be established. Future research in this area would be necessary to elucidate the specific effects of the combined fluoro and methoxy substitutions on the benzaldehyde framework and to provide a comprehensive theoretical characterization of this compound.

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 2 Methoxybenzaldehyde

Advanced Quantum Chemical Calculations for Intermolecular Interactions

Theoretical calculations provide a powerful lens through which to understand the complex interplay of forces that govern the behavior of 3,4-Difluoro-2-methoxybenzaldehyde at the molecular level. These methods offer insights into the electronic structure and the nature of non-covalent interactions that are critical for crystal engineering and materials design.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a fundamental tool for dissecting the electronic structure of a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. This analysis for this compound would typically be performed using density functional theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to investigate intramolecular bonding and hyperconjugative interactions.

A hypothetical table of significant NBO interactions for this compound is presented below to illustrate the expected findings.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π* (C2-C3)Data not available
LP (O1)σ* (C1-C2)Data not available
LP (F1)σ* (C3-C4)Data not available
LP (F2)σ* (C4-C5)Data not available
π (C3-C4)π* (C=O)Data not available

Note: The data in this table is illustrative as specific research on NBO analysis for this compound is not publicly available.

Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis

The packing of molecules in a crystal is governed by a delicate balance of non-covalent interactions. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts are highlighted.

The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the intermolecular interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each interaction type can be calculated from these plots.

Interaction TypePercentage Contribution (%)
H···HData not available
C···H / H···CData not available
O···H / H···OData not available
F···H / H···FData not available
C···CData not available
F···C / C···FData not available

Note: The data in this table is illustrative as specific research on Hirshfeld surface analysis for this compound is not publicly available.

Molecular Modeling and Simulation in Materials Science Applications

The insights gained from quantum chemical calculations can be leveraged to predict the macroscopic properties of materials derived from this compound. Molecular modeling and simulation play a crucial role in the rational design of new materials with tailored functionalities.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have implications for technologies such as optical data storage and telecommunications. The NLO properties of organic molecules are often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the methoxy (B1213986) group acts as a donor and the aldehyde group as an acceptor, with the fluorinated benzene (B151609) ring serving as the π-bridge.

Computational methods can be used to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. These parameters are indicative of the NLO response of the material. A high β value suggests a strong NLO response. Theoretical calculations would likely show that the charge transfer from the methoxy group to the aldehyde group, facilitated by the π-system, results in a significant hyperpolarizability.

PropertyCalculated Value
Dipole Moment (μ)Data not available
Polarizability (α)Data not available
First-Order Hyperpolarizability (β)Data not available

Note: The data in this table is illustrative as specific research on the NLO properties of this compound is not publicly available.

Simulation of Electronic Conductivity and Related Material Properties

The electronic properties of materials based on this compound can also be explored through computational simulations. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic conductivity and chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally corresponds to higher conductivity.

Simulations can predict the HOMO and LUMO energy levels and their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. The fluorine substituents would also influence the energies of these orbitals. By understanding these electronic characteristics, it is possible to theoretically assess the potential of this molecule as a building block for organic semiconductors and other electronic materials.

PropertyCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The data in this table is illustrative as specific research on the electronic conductivity simulations for this compound is not publicly available.

Applications of 3,4 Difluoro 2 Methoxybenzaldehyde in Chemical Methodology Development

3,4-Difluoro-2-methoxybenzaldehyde as a Versatile Building Block in Multi-Step Organic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. The presence of multiple functional groups—an aldehyde, a methoxy (B1213986) ether, and two aromatic fluorine atoms—provides several reaction sites for diversification and elaboration.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The fluorine atoms and the methoxy group significantly influence the reactivity of the aromatic ring and can play a critical role in modulating the biological activity and pharmacokinetic properties of the final products. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

A significant application of substituted benzaldehydes is in the synthesis of combretastatin (B1194345) analogues, a class of potent anti-cancer agents that inhibit tubulin polymerization. nih.govnih.gov The general structure of combretastatins consists of two phenyl rings connected by an ethylene (B1197577) bridge. nih.gov The synthesis of these molecules often involves a Wittig reaction or a Perkin condensation between a substituted benzaldehyde (B42025) and a corresponding benzylphosphonium salt or phenylacetic acid, respectively. This compound is an ideal building block for introducing the difluoro-methoxyphenyl moiety into one of the rings of the combretastatin scaffold. The resulting fluorinated analogues are of great interest for their potential to overcome issues like metabolic instability and to enhance anti-tumor activity. nih.govnih.gov

The synthesis of indazoles, another important heterocyclic scaffold in medicinal chemistry, can be achieved from o-fluorobenzaldehydes through condensation with hydrazine (B178648). nih.gov This suggests a potential pathway where this compound could be utilized to generate novel substituted indazoles.

The table below summarizes the key reactive sites of this compound and their potential transformations in multi-step synthesis.

Reactive SitePotential TransformationsResulting Functional Groups/Scaffolds
Aldehyde Wittig Reaction, Horner-Wadsworth-Emmons ReactionAlkenes (e.g., for stilbene (B7821643) derivatives)
Reductive AminationAmines
Aldol Condensationβ-Hydroxy carbonyls, α,β-Unsaturated carbonyls
Knoevenagel Condensationα,β-Unsaturated systems
Grignard/Organolithium AdditionSecondary Alcohols
Aromatic Ring Nucleophilic Aromatic Substitution (SNAr)Substitution of fluorine with O, N, S nucleophiles
Electrophilic Aromatic SubstitutionFurther functionalization of the ring
Methoxy Group Ether CleavagePhenols

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. Aldehydes are frequent participants in a wide array of MCRs, and this compound is a prime candidate for such transformations due to its reactive aldehyde group.

While specific examples utilizing this compound in MCRs are not extensively documented in the literature, its potential can be inferred from well-established reactions like the Biginelli and Hantzsch reactions.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.govnih.govmdpi.com These heterocyclic cores are found in many biologically active compounds, including calcium channel blockers. nih.gov By using this compound as the aldehyde component, novel DHPMs bearing the difluoro-methoxyphenyl substituent could be synthesized, offering a new chemical space for drug discovery.

Hantzsch Dihydropyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form 1,4-dihydropyridines. nih.gov These scaffolds are known for their cardiovascular activities. The incorporation of the 3,4-difluoro-2-methoxyphenyl group could lead to new analogues with modified pharmacological profiles.

The general schemes for these potential MCRs are depicted below:

Potential Biginelli Reaction:

This compound + Ethyl Acetoacetate + Urea/Thiourea → Difluoro-methoxyphenyl-dihydropyrimidinone

Potential Hantzsch Reaction:

This compound + 2x Ethyl Acetoacetate + NH4OAc → Difluoro-methoxyphenyl-dihydropyridine

The fluorine substituents on the aromatic ring of this compound could influence the reaction kinetics and yields in these MCRs due to their electron-withdrawing nature, which can activate the aldehyde carbonyl group towards nucleophilic attack.

Development of Novel Linkers and Scaffolds in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds. A key element in SPOS is the linker, which tethers the growing molecule to a solid support. "Traceless" linkers are particularly valuable as they are cleaved without leaving any residual functionality on the final product.

While direct application of this compound as a linker is not prominently reported, its structure contains functionalities that are amenable to the design of novel linkers. For instance, hydrazone-based linkers, formed from the reaction of a hydrazine-functionalized resin with an aldehyde, are a known class of traceless linkers. imtm.cz A linker could be designed where the 3,4-difluoro-2-methoxyphenyl moiety acts as a stable core, with one functional group for attachment to the solid support and another (the aldehyde) for anchoring the substrate.

The development of traceless linkers often relies on clever cleavage strategies. For example, silicon-based linkers can be cleaved with fluoride (B91410) ions or acid, leaving a hydrogen atom in place of the silicon tether. nih.gov Similarly, triazene (B1217601) linkers can be used to attach aromatic compounds to a solid support and are cleaved under mild acidic conditions. researchgate.net The aldehyde functionality of this compound could be transformed into a suitable group for attachment to such linker systems, allowing for the synthesis of libraries of compounds featuring the difluoro-methoxyphenyl scaffold.

The table below outlines some types of traceless linkers and the hypothetical role of a this compound-derived moiety.

Linker TypePrinciple of OperationHypothetical Role of this compound
Hydrazone Linker Formation of a hydrazone bond with the substrate; cleavage often involves reduction or oxidation. imtm.czThe aldehyde group could react with a resin-bound hydrazine to immobilize a substrate.
Silicon Linker Attachment via a silicon-containing tether; cleavage with acid or fluoride replaces the silicon with hydrogen. nih.govThe aromatic ring could be functionalized with a silyl (B83357) group for attachment to a resin.
Triazene Linker Anchoring of aromatic substrates via a triazene linkage; cleavage under mild acid releases the arene. researchgate.netThe aromatic ring could be derivatized to form a diazonium salt and subsequently a triazene linker.

Exploration of Catalytic Applications and Ligand Design Utilizing this compound Scaffolds

The unique electronic properties conferred by the fluorine and methoxy substituents make scaffolds derived from this compound attractive for applications in catalysis and ligand design. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of a metal center when the scaffold is incorporated into a ligand.

A notable example involves the use of tris(3,4-difluorophenyl)borane in the synthesis of anionic diphosphine ligands for zwitterionic nickel(II) catalysts. While not directly derived from the aldehyde, this demonstrates the utility of the 3,4-difluorophenyl moiety in catalysis. These nickel complexes were investigated for CO-ethylene copolymerization. The use of tris(3,4-difluorophenyl)borane was a strategic compromise to enhance the stability of the resulting borate (B1201080) anion against decomposition during the catalytic cycle, without the issues of aryl-redistribution that can occur with more heavily fluorinated boranes.

The aldehyde group of this compound can be readily converted into a variety of coordinating groups suitable for ligand synthesis. For example, condensation with chiral amines can produce chiral imine (Schiff base) ligands. Subsequent reduction would yield chiral amine ligands. These ligands can then be used to form complexes with transition metals for asymmetric catalysis.

The catalytic hydrogenation of benzaldehyde derivatives itself is a well-studied area. The presence of substituents on the aromatic ring can affect the rate and selectivity of the reduction of the aldehyde group. For instance, studies on the hydrogenation of substituted benzaldehydes have shown that both electronic and steric effects play a role. The Ru/CMK-3 catalyst, for example, has been used for the liquid-phase hydrogenation of various benzaldehydes.

The development of catalysts for the reductive etherification of aldehydes, a green chemistry process, has also been explored. Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of methoxy-substituted benzaldehydes. This suggests that this compound could be a substrate for such transformations, leading to the synthesis of novel fluorinated ethers.

Future Research Directions and Unexplored Avenues for 3,4 Difluoro 2 Methoxybenzaldehyde

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of complex molecules like derivatives of 3,4-Difluoro-2-methoxybenzaldehyde can be significantly enhanced by integrating modern automation and flow chemistry techniques. These approaches offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency.

Continuous flow processes, where reagents are pumped through a network of tubes and reactors, can significantly shorten reaction times from hours to mere minutes. For instance, the preparation of benzaldehydes from benzyl (B1604629) dichloride has been demonstrated in a continuous flow system, drastically reducing production time. google.com This methodology could be adapted for the synthesis of this compound, potentially leading to a more efficient and safer production process, especially when handling hazardous reagents often used in fluorination reactions.

Furthermore, automated synthesis platforms, such as SRI Biosciences' SynFini™, leverage artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules. youtube.com Such systems can rapidly screen and optimize reaction conditions, which would be invaluable for developing novel derivatives of this compound. The integration of real-time analytical feedback in these automated systems ensures reproducible results and facilitates the rapid development of multi-step syntheses. youtube.com The development of automated systems for the electrochemical 18F-fluorination of organic compounds also highlights the potential for creating radiolabeled versions of this compound for applications in positron emission tomography (PET). nih.gov

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to DaysMinutes to Hours google.com
Safety Higher risk with hazardous materialsImproved safety due to small reaction volumes acs.org
Scalability ChallengingMore easily scalable google.comacs.org
Process Control Difficult to maintain homogeneityPrecise control over parameters acs.org
Efficiency LowerHigher throughput and yield google.com

This table summarizes the key advantages of continuous flow synthesis over traditional batch methods, highlighting the potential benefits for the production of this compound and its derivatives.

Exploration of Novel Biomimetic and Enzyme-Catalyzed Transformations

The use of enzymes and biomimetic catalysts in chemical synthesis is a rapidly growing field, offering high selectivity and milder reaction conditions compared to traditional chemical methods. rsc.orgrsc.org For this compound, this opens up exciting possibilities for creating novel and complex molecules with high precision.

Enzymes such as oxidoreductases are capable of catalyzing a wide range of reactions, including the asymmetric reduction of prochiral imines to chiral amines and the oxidation of aldehydes. rsc.org For example, a benzaldehyde (B42025) dehydrogenase from Pseudomonas putida has been used to oxidize benzaldehyde to benzoic acid. nih.gov Exploring the substrate specificity of such enzymes could lead to the development of biocatalytic methods for the selective oxidation or reduction of the aldehyde group in this compound.

Moreover, the field of biocatalysis has seen significant advancements in enzyme engineering, allowing for the development of enzymes with tailored specificities and activities. rsc.org This could enable the creation of biocatalysts specifically designed to perform novel transformations on this compound, such as selective hydroxylations or other functional group interconversions. The biocatalytic synthesis of fluorinated polyesters has already been demonstrated, indicating the potential for using enzymes to create novel polymers from fluorinated building blocks like this compound. nih.gov

Advanced Computational Studies on Reaction Dynamics and Selectivity in Complex Environments

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and reactions. nih.govchemistryworld.com Advanced computational studies on this compound can provide deep insights into its reaction dynamics and help in designing more selective and efficient synthetic routes.

DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the role of substituents on reactivity. For instance, DFT studies on substituted benzaldehydes have been used to investigate the mechanism of aldol (B89426) reactions and the effect of substituents on the adsorption properties of these molecules on catalyst surfaces. d-nb.info Similar studies on this compound could elucidate the electronic effects of the fluorine and methoxy (B1213986) groups on the reactivity of the aldehyde functionality.

Furthermore, computational models can be used to study the influence of the reaction environment, such as the solvent, on reaction outcomes. nih.govosti.govaiche.org By combining quantum mechanical calculations with continuum solvation models, it is possible to predict how different solvents will affect the rate and selectivity of reactions involving this compound. This predictive power can significantly reduce the experimental effort required to find optimal reaction conditions. For example, computational studies have shown that explicit hydrogen bonding between a transition state and water molecules can dramatically accelerate a reaction. nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT) Elucidate reaction mechanisms, predict transition state energies, and understand electronic substituent effects. d-nb.inforsc.org
Machine Learning (ML) Models Predict reaction kinetics and outcomes based on DFT-derived data. chemistryworld.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulate reactions in complex environments, such as in the active site of an enzyme.
Continuum Solvation Models Predict the effect of different solvents on reaction rates and selectivity. nih.govosti.govaiche.org

This table outlines various computational methods and their potential applications in studying the reactivity of this compound.

Emerging Applications in Advanced Functional Materials and Nanotechnology

The unique electronic properties conferred by the fluorine and methoxy substituents make this compound a promising candidate for the synthesis of advanced functional materials and for applications in nanotechnology.

One of the most exciting potential applications is in the development of new materials for Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.comrsc.org The structure of this compound, with its electron-withdrawing fluorine atoms and electron-donating methoxy group, could be incorporated into larger molecules designed as emitters or host materials in OLED devices. nih.gov The synthesis of various fluorinated and methoxy-substituted aromatic compounds for OLED applications has been reported, and this compound could serve as a key building block in this area. nih.govgoogle.com

In the realm of nanotechnology, this compound could be used as a precursor for the synthesis of fluorinated polymers and nanomaterials. nih.govresearchgate.netmdpi.com Fluoropolymers are known for their exceptional thermal and chemical stability, making them suitable for a wide range of applications, from coatings to biomedical devices. researchgate.netmdpi.comnih.gov The aldehyde functionality of this compound provides a reactive handle for polymerization reactions.

Furthermore, this compound could be utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs). unl.eduresearchgate.netcd-bioparticles.netresearchgate.net MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govmdpi.com The functional groups on the aromatic ring of the linker molecule can significantly influence the properties of the resulting MOF. The fluorine atoms in this compound could enhance the affinity of the MOF for certain gas molecules, while the methoxy group could be used for post-synthetic modification. unl.eduresearchgate.net

Application AreaPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) Building block for novel emitter or host materials. jmaterenvironsci.comrsc.orgnih.gov
Fluorinated Polymers Monomer for the synthesis of high-performance polymers with enhanced thermal and chemical stability. nih.govresearchgate.netmdpi.com
Metal-Organic Frameworks (MOFs) Functionalized linker to create MOFs with tailored properties for gas storage, separation, or catalysis. unl.eduresearchgate.netcd-bioparticles.netresearchgate.netnih.govmdpi.com
Nanoparticle Synthesis Precursor for the synthesis of functionalized nanoparticles with specific surface properties.

This table highlights the potential emerging applications of this compound in advanced materials and nanotechnology.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,4-Difluoro-2-methoxybenzaldehyde?

Answer:
The synthesis typically involves functionalization of benzaldehyde derivatives via electrophilic substitution or methoxylation. A general approach includes refluxing substituted benzaldehydes with reagents like acetic acid in ethanol, followed by purification via vacuum filtration . For fluorinated analogs, selective fluorination using agents such as DAST (diethylaminosulfur trifluoride) or nucleophilic substitution under anhydrous conditions is critical to preserve the methoxy group. Reaction optimization often requires monitoring by TLC and NMR to confirm intermediate formation .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) identify substituent positions and confirm methoxy (-OCH₃) and fluorine integration. For example, methoxy protons resonate at ~3.8 ppm, while aromatic fluorine induces distinct splitting patterns .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • Computational Analysis : Tools like Gaussian or DFT calculations predict molecular properties (e.g., logP, polar surface area) using software-derived parameters (e.g., XlogP = 2.8 for related difluorobenzaldehydes) .

Advanced: How can conflicting reactivity data in fluorinated benzaldehyde derivatives be resolved?

Answer:
Discrepancies in reactivity (e.g., yield variations under similar conditions) may arise from:

  • Steric and Electronic Effects : Fluorine’s electron-withdrawing nature alters reaction pathways. For example, meta-fluorine substituents may hinder nucleophilic attacks compared to para-positions.
  • Catalyst Compatibility : Acidic conditions (e.g., glacial acetic acid) may deprotect methoxy groups, necessitating neutral or mild bases .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., demethylated intermediates) and adjust reaction stoichiometry or temperature accordingly .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Answer:

  • Directed Ortho-Metalation : Utilize directing groups (e.g., methoxy) to position catalysts like Pd or Cu for selective cross-coupling .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups in related compounds) to focus reactivity on the aldehyde .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the aldehyde group, while non-polar solvents favor electrophilic substitution .

Basic: How do researchers purify this compound from reaction mixtures?

Answer:

  • Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute impurities with water, then recover the target compound using methanol or acetonitrile .
  • Crystallization : Recrystallize from ethanol/water mixtures, leveraging solubility differences between the product and byproducts .

Advanced: What computational tools predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase), assessing binding affinity based on fluorine’s electronegativity and methoxy’s steric profile .
  • QSAR Modeling : Correlate substituent positions (e.g., fluorine at C3 vs. C4) with bioactivity data (e.g., IC₅₀ values) from in vitro assays .

Advanced: How are byproducts and degradation products analyzed in stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze via:
    • HPLC-UV/HRMS : Detect degradation products (e.g., hydrolyzed aldehyde to carboxylic acid) using C18 columns and mobile phases with 0.1% formic acid .
    • Isotopic Labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) to trace metabolic pathways in biological studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How do electronic effects of fluorine influence the compound’s reactivity in organocatalytic reactions?

Answer:

  • Electrophilicity Enhancement : Fluorine increases the aldehyde’s electrophilicity, improving its reactivity in aldol condensations.
  • Steric Shielding : Ortho-fluorine groups reduce steric hindrance compared to bulkier substituents, favoring asymmetric induction in chiral catalysts .

Basic: What analytical standards and internal standards are used in quantifying this compound?

Answer:

  • Internal Standards : Deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) are spiked into samples to correct for matrix effects in LC-MS .
  • Calibration Curves : Prepare using pure this compound dissolved in methanol, with linearity validated over 0.1–100 µg/mL .

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